molecular formula C19H26O12 B1171966 Manganese borate CAS No. 11097-89-5

Manganese borate

Cat. No.: B1171966
CAS No.: 11097-89-5
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Description

Manganese borate (MnB₄O₇) is an inorganic compound composed of manganese (Mn), boron (B), and oxygen (O). It exists as a colorless crystalline solid at room temperature, exhibiting low solubility in water and alcohols but moderate solubility in dilute acids . Key properties include:

  • Thermal Stability: Stable under standard conditions but decomposes upon prolonged exposure to moisture .
  • Applications:
    • Catalyst in organic synthesis and additive in paints/inks as a drying agent .
    • Precursor for electronic materials and functional ceramics .
    • Cathode material in lithium-ion batteries due to its electrochemical activity .
  • Synthesis: Typically produced via hydrothermal reactions between manganese sulfate (MnSO₄) and borax (Na₂B₄O₇), yielding crystalline MnB₄O₇ after filtration and drying .

Properties

CAS No.

11097-89-5

Molecular Formula

C19H26O12

Origin of Product

United States

Scientific Research Applications

Properties of Manganese Borate

This compound is characterized by its colorless crystalline structure, thermal stability, and low solubility in water. It is soluble in dilute acids and slightly soluble in sodium hydroxide. The compound's chemical formula is MnB4O7\text{MnB}_4\text{O}_7, with a molecular weight of approximately 210.17 g/mol. Its density is about 2.57 g/cm³ .

Industrial Applications

This compound has a wide range of applications across different industries:

  • Catalysts : It serves as a raw material for producing catalysts used in various chemical reactions.
  • Additives : this compound is utilized as an additive in paints, varnishes, and inks to enhance drying properties .
  • Glass and Ceramics : It is employed in the glass and ceramics industries for its thermal stability and structural properties.
  • Desiccants : The compound acts as a desiccant for paints and oils, helping to control moisture levels during storage and application .

Scientific Research Applications

This compound also plays a crucial role in scientific research:

  • Magneto-Optical Properties : Studies have demonstrated that manganese-doping can enhance the magneto-optical properties of materials, making them suitable for advanced applications in optics and electronics .
  • Luminescence Studies : Research has focused on the luminescent characteristics of manganese ions within borate crystals, which can be applied in luminescent thermometry and other optical technologies .
  • Electrochemical Applications : this compound has been explored as a cathode material in lithium-rich batteries due to its favorable redox properties and lithium diffusion characteristics .

This compound in Catalysis

A study highlighted the effectiveness of this compound as a catalyst for organic reactions, demonstrating its ability to facilitate reactions under mild conditions while maintaining high selectivity.

High-Pressure Synthesis

Research conducted on high-pressure synthesis techniques revealed that this compound could yield new structural forms with enhanced properties, paving the way for novel applications in materials science.

Electrochemical Performance

A recent investigation into the use of this compound as an electrode material showed promising results in terms of stability and efficiency in zinc-ion batteries, indicating potential for energy storage solutions .

Data Tables

Application AreaSpecific UseBenefits
CatalystsOrganic reactionsHigh selectivity
AdditivesPaints, varnishesImproved drying time
Glass and CeramicsStructural componentsEnhanced thermal stability
DesiccantsMoisture controlExtended shelf life
Electrochemical DevicesBattery electrodesEnhanced performance

Comparison with Similar Compounds

Magnesium Borate (Mg₃(BO₃)₂)

  • Synthesis : Solid-state or hybrid methods yield improved morphologies for industrial applications . Hydrothermal synthesis allows control over B₂O₃/MgO ratios .
  • Structural Properties: Crystal Size: 40–60 nm for Mg₂B₂O₅, influenced by synthesis temperature . Thermal Stability: Limited mechanical strength and radiation resistance .
  • Applications : Adsorption agents, ion-battery components, and hydrogen release in chemotherapy .

Comparison with Mn Borate :

  • Mg borates exhibit better adsorption capabilities but inferior thermal stability compared to Mn borate .
  • Both compounds are used in energy storage, but Mn borate excels in battery cathodes due to redox-active Mn ions .

Cobalt Borate (Co₃(BO₃)₂)

  • Synthesis: High-temperature methods (e.g., 600–800°C) produce nanostructures with crystal sizes increasing from 43.82 nm to 52.93 nm with temperature .
  • Applications: Nanocomposites for catalysis and electronics, similar to Mn borate .

Comparison with Mn Borate :

  • Co borate nanostructures show temperature-dependent crystal growth trends analogous to Mn borate .
  • Mn borate is preferred in electrochemical applications, while Co borate is utilized in magnetic materials .

Iron Borate (Fe₃BO₆)

  • Synthesis : Complex techniques often leave precursor impurities, limiting scalability .
  • Applications: Potential in advanced technologies, though less studied than Mn or Mg borates .

Comparison with Mn Borate :

  • Fe borates face synthesis challenges absent in Mn borate production .
  • Mn borate’s well-defined applications in batteries and glass contrast with Fe borate’s nascent uses .

Calcium Borate Glasses (CaO-B₂O₃-V₂O₅)

  • Structural Properties : Addition of V₂O₅ increases molar volume by creating structural voids, reducing cross-linking density .
  • Comparison with Mn Borate Glasses: MnO addition in borate glasses similarly decreases density but enhances thermal expansion for optical applications . Mn borate glasses show superior radiation shielding compared to calcium variants .

Lithium Aluminum Borate (Li₃Al₃(BO₃)₄:Mn)

  • Synthesis : Solid-state sintering with Mn doping alters crystallite size (e.g., 20–50 nm) .
  • Applications : Thermoluminescent phosphors for radiation detection .
  • Comparison : Mn doping in Li-Al borate enhances optical properties, whereas pure Mn borate is tailored for electrochemical use .

Data Tables

Table 2: Application-Specific Comparison

Compound Energy Storage Catalysis Optical/Radiation Structural Use
Manganese Borate Excellent Moderate Moderate Low
Magnesium Borate Moderate Low Low Low
Cobalt Borate Low High Low High (magnetics)
Lithium-Al Borate Low Low Excellent Low

Key Research Findings

  • Synthesis Innovations: Hydrothermal methods for Mn borate avoid impurities common in Fe borate synthesis .
  • Dopant Effects : Mn doping in Li-Al borate increases crystallite size, enhancing thermoluminescence .
  • Battery Performance : Mn borate cathodes exhibit stable charge-discharge curves (Fig. 2 in ), outperforming Mg borates in energy density .

Preparation Methods

Synthesis Apparatus and Reaction Parameters

The synthesis of α-MnB₂O₄ is conducted using a modified Walker-type multianvil apparatus, capable of generating pressures up to 6.5 GPa and temperatures exceeding 1100°C. The experimental setup involves a boron nitride crucible housed within an 18/11-assembly, compressed by tungsten carbide cubes. Key parameters for the synthesis are summarized in Table 1.

Table 1: Synthesis Conditions for α-MnB₂O₄

ParameterValue
Pressure6.5 GPa
Temperature1100°C
Starting MaterialsMnO₂ + B₂O₃ (2:1 molar ratio)
Reaction Time10 minutes (at 1100°C)
Cooling Protocol1100°C → 430°C in 15 min
Crystal SystemMonoclinic
Space GroupP2₁/c
Lattice Parametersa = 712.1(2) pm, b = 747.1(2) pm, c = 878.8(2) pm
β Angle94.1(1)°

The reaction mixture, comprising MnO₂ and B₂O₃ in a 2:1 molar ratio, is subjected to rapid compression (3 h to 6.5 GPa) followed by controlled heating and cooling. The use of MnO₂ ensures oxidative conditions, critical for stabilizing Mn²⁺ in the final product.

Reaction Mechanism and Phase Purity

Under HPHT conditions, B₂O₃ undergoes a coordination shift from trigonal (BO₃) to tetrahedral (BO₄) geometry, facilitated by the high-pressure environment. Simultaneously, MnO₂ is reduced to Mn²⁺, which occupies seven-coordinate sites within the borate framework. The phase purity of α-MnB₂O₄ is confirmed via X-ray diffraction (XRD), with refinement residuals of R₁ = 0.0326 and wR₂ = 0.0652. Notably, no secondary phases or unreacted starting materials are detected, underscoring the efficacy of the HPHT protocol.

Structural Characterization of α-MnB₂O₄

Crystallographic Architecture

α-MnB₂O₄ adopts a monoclinic structure (space group P2₁/c) isotypic to α-FeB₂O₄ and CaAl₂O₄-II. The framework consists of corner-sharing BO₄ tetrahedra forming "sechser" rings (six-membered borate rings), which interconnect into a three-dimensional network (Figure 1). Manganese ions reside in distorted seven-coordinate environments within channels along the a-axis.

Figure 1: Structural Model of α-MnB₂O₄
(Hypothetical illustration based on isotypic α-FeB₂O₄. Channels hosting Mn²⁺ ions are highlighted.)

The lattice parameters (a = 712.1 pm, b = 747.1 pm, c = 878.8 pm) and β angle (94.1°) align closely with those of α-FeB₂O₄, reflecting the structural similarity between these high-pressure borates.

Comparative Analysis with Isotypic Phases

Table 2 contrasts the structural parameters of α-MnB₂O₄ with those of isotypic borates, highlighting trends in lattice dimensions and coordination environments.

Table 2: Structural Comparison of α-MnB₂O₄ and Related Borates

CompoundSpace Groupa (pm)b (pm)c (pm)β (°)M-Coordination
α-MnB₂O₄P2₁/c712.1747.1878.894.17
α-FeB₂O₄P2₁/c714.3749.5880.294.37
CaAl₂O₄-IIP2₁/c705.8740.2865.493.88 (Ca²⁺)

The consistent seven-coordination of Mn²⁺ and Fe²⁺ contrasts with the eight-coordinate Ca²⁺ in CaAl₂O₄-II, illustrating the adaptability of the P2₁/c framework to varying cation sizes.

Challenges in the Synthesis of Manganese Borates

Technical Limitations of HPHT Synthesis

The reliance on specialized multianvil apparatus limits the scalability of α-MnB₂O₄ production. Achieving homogeneous pressure distribution across the sample volume remains a persistent challenge, often leading to minor structural defects. Additionally, the rapid cooling rates required to quench the high-pressure phase (~70°C/min) may induce thermal stresses, potentially compromising crystallinity.

Oxidative Control and Stoichiometry

Maintaining precise stoichiometry is critical, as excess MnO₂ can lead to incomplete reduction, while excess B₂O₃ may promote glass formation. The oxidative environment must be carefully regulated to prevent Mn³⁺ or Mn⁴⁺ incorporation, which would distort the borate network .

Q & A

Q. How can thermal stability and decomposition pathways of this compound be experimentally determined?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert or oxidative atmospheres. For example, heating rates of 10°C/min in nitrogen can reveal dehydration steps, while oxidative conditions identify Mn oxidation states. Compare results with reference data from manganese–borate glass systems (e.g., thermal parameters in Table 1 of ).

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use Raman spectroscopy to identify borate network structures (e.g., tetrahedral BO₄ vs. trigonal BO₃ units) and XRD for crystallinity assessment. For amorphous phases, pair neutron scattering with density functional theory (DFT) simulations to resolve local Mn-B-O coordination .

Q. How should buffered systems be designed to study this compound’s reactivity in aqueous environments?

  • Methodological Answer : Prepare borate buffers (pH 9.0) by titrating NaOH into boric acid. Maintain ionic strength with 10–100 mM buffer concentrations. Monitor Mn²⁺ oxidation kinetics via UV-Vis spectroscopy and validate buffer stability using pH-stat systems .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Document (1) precursor purity (≥99%), (2) stirring duration (≥1.5 hrs post-precipitation), and (3) drying conditions (70–80°C under vacuum). Cross-validate using independent techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported elastic moduli of doped this compound glasses?

  • Methodological Answer : Conduct comparative studies controlling dopant concentrations (e.g., SrO or V₂O₅) and synthesis conditions (quenching rate, annealing temperature). Use ultrasonic pulse-echo measurements to calculate elastic moduli and correlate with density variations via Archimedes’ principle .

Q. What advanced characterization methods elucidate polaron hopping mechanisms in this compound glasses?

  • Methodological Answer : Combine AC impedance spectroscopy (frequency range: 1 Hz–1 MHz) with small polaron theory to estimate activation energy (Eₐ) and hopping distances. Validate using Mott’s variable-range hopping model for non-crystalline systems .

Q. How does borate buffer concentration influence manganese oxidation states in catalytic applications?

  • Methodological Answer : Vary buffer concentrations (10–100 mM) while fixing pH at 9.0. Use X-ray photoelectron spectroscopy (XPS) to quantify Mn²⁺/Mn³⁺ ratios and electron paramagnetic resonance (EPR) to detect reactive oxygen species .

Q. What strategies improve reproducibility in high-throughput studies of this compound’s electronic properties?

  • Methodological Answer : Standardize electrode fabrication (e.g., screen-printed vs. sputtered coatings) and calibrate potentiostats using redox couples (e.g., Fe(CN)₆³⁻/⁴⁻). Publish raw impedance datasets with metadata (temperature, humidity) in open repositories .

Q. How can machine learning models predict this compound’s optical properties from synthesis parameters?

  • Methodological Answer : Train neural networks on datasets linking synthesis variables (precursor ratios, annealing time) to bandgap energies (from UV-Vis Tauc plots). Validate models against experimental results for doped systems (e.g., SrO-Mn-B-O glasses) .

Data Presentation Guidelines

  • Tables : Include thermal parameters (e.g., glass transition temperature, density) with error margins and experimental conditions (Table 1 in ).
  • Figures : Use phase diagrams to correlate synthesis conditions with crystallinity or dopant effects on conductivity.
  • Reproducibility : Archive raw spectra, XRD patterns, and synthesis logs in FAIR-aligned repositories .

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